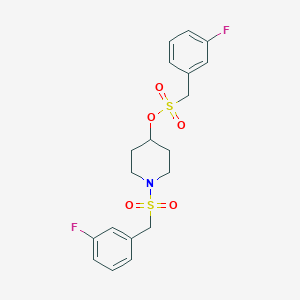

1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate

概要

説明

1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate is a chemical compound with the molecular formula C19H21F2NO5S2 and a molecular weight of 445.50 g/mol . This compound is part of the piperidine class of chemicals, which are known for their diverse applications in medicinal chemistry and organic synthesis.

準備方法

The synthesis of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization with fluorobenzyl and fluorophenyl groups. The reaction conditions often require the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation process . Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce corresponding alcohols or amines.

科学的研究の応用

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmacological agent. Its structural features, including the piperidine ring and sulfonyl group, suggest it may interact with various biological targets.

Antiviral Activity

Recent studies have demonstrated that derivatives of sulfonylpiperidine compounds exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as H1N1 influenza and herpes simplex virus (HSV-1) in vitro. These studies indicate that modifications to the piperidinyl structure can enhance antiviral potency, with some derivatives achieving low IC50 values, indicating high efficacy against viral replication .

GPR6 Modulation

The compound is also being explored as a GPR6 modulator. GPR6 is implicated in various neurological disorders, and compounds that can modulate this receptor may have therapeutic potential for conditions such as schizophrenia and depression . The sulfonylpiperidine framework is particularly suited for this application due to its ability to interact with the receptor's binding site.

Synthesis of Novel Compounds

The synthetic pathways for creating derivatives of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate are crucial for expanding its utility in research.

Synthetic Routes

Various synthetic methods have been developed to create analogs of this compound. For example, reactions involving chlorosulfonyl isatin with trifluoromethylpiperidine yield new derivatives that can be further modified to enhance biological activity .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how changes in the chemical structure influence biological activity. By systematically varying substituents on the piperidine ring or altering the sulfonyl group, researchers can identify which modifications lead to improved efficacy or selectivity for specific targets.

Several case studies highlight the effectiveness of this compound in various biological assays.

In Vitro Studies

In vitro testing has revealed that certain derivatives exhibit significant antiviral activity with IC50 values in the nanomolar range against multiple viral strains . These findings suggest that the compound could be a candidate for further development into antiviral therapeutics.

Preclinical Models

Preclinical studies using animal models have begun to assess the pharmacokinetics and pharmacodynamics of these compounds. Early results indicate favorable absorption and distribution characteristics, which are crucial for their potential use as drugs .

Summary Table of Applications

作用機序

The mechanism of action of 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The fluorine atoms enhance the compound’s binding affinity and selectivity by forming additional hydrogen bonds or van der Waals interactions with the target molecules .

類似化合物との比較

Similar compounds to 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate include other piperidine derivatives with sulfonyl and fluorophenyl groups. These compounds share similar chemical properties and applications but may differ in their specific biological activities and binding affinities. Some examples of similar compounds are:

- 1-((4-Fluorobenzyl)sulfonyl)piperidin-4-yl (4-fluorophenyl)methanesulfonate

- 1-((2-Fluorobenzyl)sulfonyl)piperidin-4-yl (2-fluorophenyl)methanesulfonate .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

生物活性

The compound 1-((3-Fluorobenzyl)sulfonyl)piperidin-4-yl (3-fluorophenyl)methanesulfonate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with sulfonyl and fluorobenzyl groups, which are known to enhance biological activity through various mechanisms. The chemical structure can be represented as follows:

- Chemical Formula : C₁₅H₁₈F₂N₂O₄S₂

- Molecular Weight : 398.43 g/mol

- Antibacterial Activity : Compounds with sulfonamide functionalities often exhibit antibacterial properties. Studies have shown that similar piperidine derivatives possess moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly significant in the context of neurodegenerative diseases like Alzheimer's .

- Binding Interactions : Docking studies indicate that the compound can interact with amino acids in target proteins, suggesting potential for therapeutic applications in enzyme modulation .

Pharmacological Applications

The biological activities associated with this compound suggest several pharmacological applications:

- Antimicrobial Agents : Due to its antibacterial properties, it could be developed into a treatment for bacterial infections.

- Neuroprotective Agents : As an AChE inhibitor, it may be beneficial in treating cognitive disorders.

- Cancer Therapeutics : The sulfonamide group is known for its anticancer properties, which may extend to this compound .

Study 1: Antibacterial Efficacy

A study conducted on synthesized piperidine derivatives demonstrated significant antibacterial activity against multiple strains. The most active compounds exhibited IC50 values ranging from 0.63 µM to 2.14 µM against Salmonella typhi .

Study 2: Enzyme Inhibition

Research indicated that several derivatives of the compound displayed strong inhibitory activity against AChE and urease, with some compounds showing IC50 values below 1 µM, highlighting their potential as therapeutic agents in managing conditions like Alzheimer's disease and urinary tract infections .

Study 3: Molecular Docking Studies

In silico docking studies revealed that the compound binds effectively to target enzymes, suggesting a mechanism of action that could be exploited for drug development. The binding affinities were comparable to known inhibitors, indicating strong potential for further investigation .

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Enzyme | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Salmonella typhi | 0.63 | |

| Bacillus subtilis | 2.14 | ||

| Enzyme Inhibition | Acetylcholinesterase | <1 | |

| Urease | <1 |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₂N₂O₄S₂ |

| Molecular Weight | 398.43 g/mol |

| Solubility | Soluble in DMSO |

特性

IUPAC Name |

[1-[(3-fluorophenyl)methylsulfonyl]piperidin-4-yl] (3-fluorophenyl)methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2NO5S2/c20-17-5-1-3-15(11-17)13-28(23,24)22-9-7-19(8-10-22)27-29(25,26)14-16-4-2-6-18(21)12-16/h1-6,11-12,19H,7-10,13-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHKPBVCGIMVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OS(=O)(=O)CC2=CC(=CC=C2)F)S(=O)(=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。